![molecular formula C34H34Cl2F5N3O3 B15291636 (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including dichlorophenyl, methoxy, pentafluorophenyl, and tetramethylpiperidinyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,6-dichlorophenol with methoxybenzene under basic conditions to form the dichlorophenylmethoxy intermediate.
Coupling with pentafluorophenylprop-2-enoyl chloride: The intermediate is then reacted with pentafluorophenylprop-2-enoyl chloride in the presence of a base to form the enoyl intermediate.
Amidation with tetramethylpiperidine: The final step involves the amidation of the enoyl intermediate with tetramethylpiperidine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
科学研究应用
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar compounds include those with analogous functional groups or structural motifs, such as:
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide: .
Allylamine: An organic compound with similar amine functionality.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with similar structural features.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C34H34Cl2F5N3O3 |
|---|---|
分子量 |
698.5 g/mol |
IUPAC 名称 |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C34H34Cl2F5N3O3/c1-33(2)15-19(16-34(3,4)44-33)42-32(46)25(43-26(45)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)47-17-22-23(35)6-5-7-24(22)36/h5-13,19,25,44H,14-17H2,1-4H3,(H,42,46)(H,43,45)/b13-12+/t25-/m0/s1 |
InChI 键 |
ZUGQHIACLKVMSX-SDQWYYNMSA-N |
手性 SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)C |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


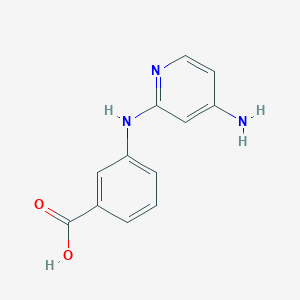
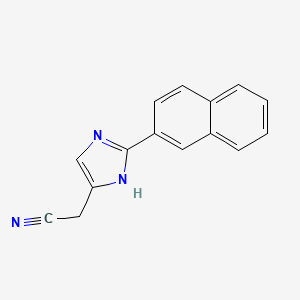


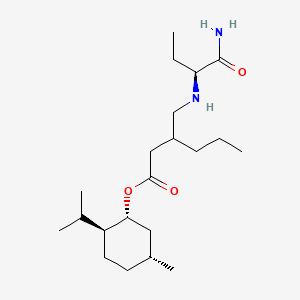
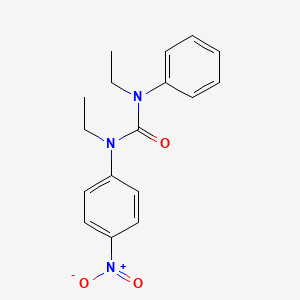



![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
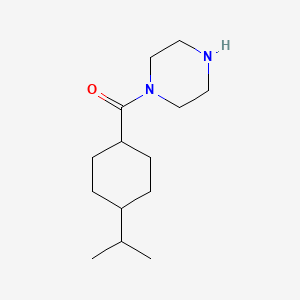

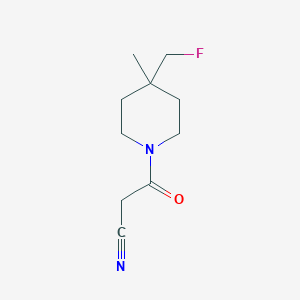
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)
